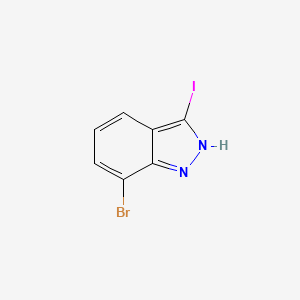

7-Bromo-3-iodo-1H-indazole

Übersicht

Beschreibung

7-Bromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the bromination of 3-iodo-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

- Substituted indazoles with various functional groups depending on the nucleophile or coupling partner used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

7-Bromo-3-iodo-1H-indazole serves as a critical intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structure allows for modifications that enhance biological activity against cancer cells. For instance, indazole derivatives have been explored for their potential as anti-cancer drugs due to their ability to inhibit specific kinases involved in cancer progression .

Case Study:

A study synthesized several indazole derivatives, including this compound, and evaluated their anti-cancer activities. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, demonstrating the compound's potential in drug discovery .

Biochemical Research

Mechanisms of Action:

The compound is utilized in biochemical studies to investigate the mechanisms of action of various enzymes and proteins. It aids in understanding cellular processes and signaling pathways critical for disease progression.

Example Research:

Research has shown that indazole derivatives can modulate the activity of specific kinases, which are pivotal in regulating cell growth and survival. This modulation can lead to insights into how cancer cells evade apoptosis .

Agricultural Chemistry

Development of Agrochemicals:

this compound is being explored for its potential use in developing novel agrochemicals aimed at enhancing crop protection against pests and diseases.

Research Findings:

Studies have indicated that compounds with indazole scaffolds can exhibit herbicidal and fungicidal properties, suggesting their utility in agricultural applications .

Material Science

Properties for New Materials:

Researchers are investigating the electronic and optical properties of this compound for developing new materials suitable for electronics and photonics.

Innovative Applications:

The compound's unique structure allows it to be incorporated into materials that require specific electronic characteristics, potentially leading to advancements in semiconductor technology .

Drug Discovery

High-throughput Screening:

In drug discovery processes, this compound plays a role in high-throughput screening methods to identify new drug candidates efficiently.

Impact on Drug Development:

The compound's ability to serve as a scaffold for various bioactive molecules streamlines the path from laboratory research to market-ready pharmaceuticals .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate in anti-cancer drug synthesis; significant cytotoxic effects observed. |

| Biochemical Research | Investigates enzyme mechanisms; modulates kinase activity related to cancer. |

| Agricultural Chemistry | Explored for developing agrochemicals with herbicidal and fungicidal properties. |

| Material Science | Investigated for electronic and optical properties; potential use in advanced materials. |

| Drug Discovery | Facilitates high-throughput screening; aids in identifying new therapeutic candidates. |

Wirkmechanismus

The mechanism of action of 7-Bromo-3-iodo-1H-indazole largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

3-Iodo-1H-indazole: Lacks the bromine atom but shares similar reactivity and applications.

7-Bromo-1H-indazole: Lacks the iodine atom but can undergo similar chemical reactions.

5-Bromo-3-iodo-1H-indazole: Another halogenated indazole with different substitution patterns.

Uniqueness: 7-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Biologische Aktivität

7-Bromo-3-iodo-1H-indazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions of the indazole ring system. This unique substitution pattern enhances its reactivity and biological activity compared to other indazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various indazole derivatives found that this compound significantly inhibits the activity of lactoperoxidase (LPO), an enzyme crucial for antimicrobial defense. The inhibition constant () values for indazoles, including this compound, ranged from 4.10 to 252.78 µM, indicating strong inhibitory effects on LPO activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a derivative of indazole demonstrated selective cytotoxicity against cancer cell lines, with an IC50 value of 5.15 µM against K562 cells while showing a higher IC50 value of 33.2 µM for normal HEK-293 cells . This suggests that the compound may induce apoptosis through mechanisms involving the Bcl2 family proteins and the p53/MDM2 pathway.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.43 |

| HEK-293 | 33.2 |

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives, including this compound, have also been noted. These compounds are believed to modulate various inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Target Interactions : The compound is known to bind to various proteins involved in cell signaling pathways.

- Biochemical Pathways : It affects multiple biochemical pathways, including those regulating apoptosis and inflammation.

- Resulting Cellular Effects : The interaction leads to altered cellular processes such as cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies

Several studies highlight the effectiveness of this compound in different biological contexts:

- Antimicrobial Study : A comparative analysis showed that among various halogenated indazoles, 7-Bromo-3-iodo exhibited superior inhibition against pathogenic bacteria due to its unique halogenation pattern .

- Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis in cancer cell lines, supporting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

7-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJULUTBLCRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646581 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-26-1 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.